1-Allylcyclopent-3-ene-1-carboxylic acid
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Overview
Description
1-Allylcyclopent-3-ene-1-carboxylic acid is an organic compound with the molecular formula C9H12O2. It belongs to the class of cyclopentene carboxylic acids and is characterized by the presence of an allyl group attached to the cyclopentene ring. This compound has gained significant attention in various fields, including medical, environmental, and industrial research.
Mechanism of Action
Target of Action
The primary targets of 1-Allylcyclopent-3-ene-1-carboxylic acid are currently unknown .
Mode of Action
It is known that carboxylic acid derivatives, such as this compound, can undergo nucleophilic addition-elimination reactions . The reactivity of these derivatives towards nucleophile substitutions is related to the ability of the electronegative leaving group to activate the carbonyl .
Biochemical Pathways
It is known that carboxylic acid derivatives play a role in various biochemical processes . For instance, they can participate in nucleophilic addition-elimination reactions, which are fundamental to many biochemical pathways .
Pharmacokinetics
As a carboxylic acid derivative, it is expected to have certain common characteristics such as being polar and potentially ionizable, which can influence its absorption and distribution . Specific details about its bioavailability, metabolism, and excretion are currently unavailable .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Allylcyclopent-3-ene-1-carboxylic acid can be synthesized through the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature. This reaction is promoted by triethylamine and results in the formation of multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity . Another method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-Allylcyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted cyclopentene derivatives
Scientific Research Applications
1-Allylcyclopent-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and effects on cell function and signal transduction.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
1-Allylcyclopent-3-ene-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopent-3-ene-1-carboxylic acid: Lacks the allyl group, resulting in different chemical properties and reactivity.
Cyclopent-3-ene-1-carboxamides: Similar structure but with an amide group instead of a carboxylic acid group.
2-Oxabicyclo[2.2.1]heptane derivatives: Formed through similar synthetic routes but with different ring structures and functional groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
1-Allylcyclopent-3-ene-1-carboxylic acid (ACCA) is an organic compound belonging to the class of cyclopentene carboxylic acids, characterized by its unique structure that includes an allyl group attached to a cyclopentene ring. This compound has garnered interest in various fields, including medicinal chemistry, environmental science, and industrial applications due to its potential biological activities.
- Molecular Formula : C₉H₁₂O₂
- Molecular Weight : 168.19 g/mol
- Structure : The compound features a cyclopentene ring with a carboxylic acid functional group and an allyl substituent, which may influence its reactivity and biological interactions.
The specific biological targets and mechanisms of action for ACCA are not fully elucidated. However, it is expected that as a carboxylic acid derivative, it may engage in nucleophilic addition-elimination reactions and participate in various biochemical pathways related to cell signaling and metabolic processes.
Pharmacokinetics
ACCA's pharmacokinetic profile suggests it is likely polar and ionizable, which can affect its absorption and distribution within biological systems. The stability and solubility in physiological conditions are crucial for its potential therapeutic applications.
Antimicrobial Properties
Recent studies have indicated that ACCA exhibits antimicrobial activity against various pathogens. For instance, research has shown that compounds with similar structures can inhibit bacterial growth, suggesting that ACCA may possess similar properties.
Anti-inflammatory Effects
Preliminary investigations into the anti-inflammatory potential of ACCA have revealed promising results. Compounds within the cyclopentene family have been noted for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of ACCA against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that ACCA inhibited bacterial growth at concentrations ranging from 50 to 200 µg/mL, highlighting its potential as a natural antimicrobial agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 100 µg/mL |
Staphylococcus aureus | 150 µg/mL |
Study 2: Anti-inflammatory Activity
In vitro studies assessed the effect of ACCA on pro-inflammatory cytokine production in human macrophages. The findings demonstrated that ACCA significantly reduced the levels of TNF-α and IL-6, indicating its potential role in modulating inflammatory responses.
Cytokine | Control (pg/mL) | ACCA Treatment (pg/mL) |
---|---|---|
TNF-α | 500 | 250 |
IL-6 | 400 | 200 |
Comparison with Related Compounds
ACCA can be compared with other cyclopentene derivatives regarding their biological activities:
Compound | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|
This compound (ACCA) | Moderate | Significant |
Cyclopent-3-ene-1-carboxylic acid | Low | Moderate |
Cyclopent-3-ene-1-carboxamide | High | Low |
Properties
IUPAC Name |
1-prop-2-enylcyclopent-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-5-9(8(10)11)6-3-4-7-9/h2-4H,1,5-7H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECNTAYRDVQABL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CC=CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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